molecular formula C4H8O B139374 3-Buten-1-ol CAS No. 627-27-0

3-Buten-1-ol

Cat. No. B139374
CAS RN: 627-27-0
M. Wt: 72.11 g/mol
InChI Key: ZSPTYLOMNJNZNG-UHFFFAOYSA-N
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Description

3-Buten-1-ol, also known as Allylcarbinol, is a homoallyl alcohol . It can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst . The intramolecular hydrogen bonding of 3-buten-1-ol has been studied using FT-IR and 1H NMR spectroscopic data .


Synthesis Analysis

The synthesis of 3-Buten-1-ol involves adding 24.3 g (1 mol) of magnesium turnings, 50 g of diethyl ether, and 1 ml of dibromoethane in a 500 mL four-necked flask . A solution of 62.5 g of vinyl chloride (1 mol) dissolved in 200 g of diethyl ether is then added dropwise to the magnesium and diethyl ether .


Molecular Structure Analysis

The molecular formula of 3-Buten-1-ol is C4H8O . Its molecular weight is 72.1057 . The IUPAC Standard InChI is InChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2 .


Chemical Reactions Analysis

3-Buten-1-ol reacts with OH radicals, and the kinetics of this reaction have been investigated using Density Functional Theory/RRKM .


Physical And Chemical Properties Analysis

3-Buten-1-ol has a boiling point of 112-114 °C and a density of 0.838 g/mL at 25 °C . The refractive index n20/D is 1.421 (lit.) .

Scientific Research Applications

Atmospheric Reactivity of 3-Buten-1-ol

Research reveals that 3-Buten-1-ol engages in atmospheric reactions, particularly with atomic chlorine and ozone. These reactions have been meticulously studied, highlighting the compound's involvement in complex atmospheric chemistry. For instance, the kinetics of reactions between 3-Buten-1-ol and Cl atoms were explored, providing valuable insights into their reaction rates and atmospheric implications (Rodríguez et al., 2007). Additionally, comprehensive studies have been conducted on the gas-phase reactions of 3-Buten-1-ol with Cl atoms and O3, shedding light on the reaction coefficients and further emphasizing the compound's role in atmospheric processes (Gai et al., 2011).

Thermodynamic and Conformational Studies

The thermodynamic properties of 3-Buten-1-ol have been a focal point of research. Detailed calorimetric and computational studies have been performed to determine the enthalpies of combustion and vaporization, offering profound insights into the molecule's stability and reactivity (Vélez et al., 2005). Furthermore, the gas-phase conformations of 3-Buten-1-ol have been elucidated using density-functional theoretical results combined with electron-diffraction and vibrational spectroscopic data, allowing a deep understanding of its structural behavior (Shishkov et al., 2001).

Catalysis and Chemical Synthesis

3-Buten-1-ol has been effectively utilized as an intermediate in various catalytic processes. Its role in the catalytic dehydration of 1,4-butanediol over ZrO2, leading to the formation of 3-Buten-1-ol and tetrahydrofuran, has been extensively studied (Yamamoto et al., 2005). The compound also plays a part in the Prins condensation of formaldehyde with propylene, a process catalyzed by zeolite, underscoring its versatility in chemical synthesis (Vasiliadou et al., 2017).

Safety And Hazards

3-Buten-1-ol is a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing mist or vapors, and use only outdoors or in a well-ventilated area when handling 3-Buten-1-ol .

properties

IUPAC Name

but-3-en-1-ol
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InChI

InChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPTYLOMNJNZNG-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O
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Related CAS

25086-71-9
Record name 3-Buten-1-ol, homopolymer
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DSSTOX Substance ID

DTXSID2060836
Record name 3-Buten-1-ol
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Molecular Weight

72.11 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Buten-1-ol
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Boiling Point

113.50 °C. @ 760.00 mm Hg
Record name 3-Buten-1-ol
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Product Name

3-Buten-1-ol

CAS RN

627-27-0
Record name 3-Buten-1-ol
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Synthesis routes and methods

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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